Home > Products > Screening Compounds P82888 > 3-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride
3-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride - 2260933-33-1

3-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride

Catalog Number: EVT-2583463
CAS Number: 2260933-33-1
Molecular Formula: C7H11ClN2O2
Molecular Weight: 190.63
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride is a complex organic compound that belongs to the class of spirocyclic compounds. It features unique structural characteristics due to the presence of both azetidine and pyrrolidine rings, making it a subject of interest in medicinal chemistry and organic synthesis. This compound is classified under the category of heterocyclic compounds, known for their diverse biological activities and potential applications in pharmaceuticals.

Source

The compound can be sourced from various chemical suppliers, with specific identifiers such as CAS number 2260933-33-1. It is available in high purity (typically 95%) from suppliers like Sigma-Aldrich and Advanced ChemBlocks, which provide detailed specifications and data for researchers interested in its applications .

Synthesis Analysis

Methods

The synthesis of 3-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

  1. Condensation Reactions: The initial step often involves the condensation of azetidin-3-one with suitable acylating agents, followed by cyclization to form the pyrrolidine ring.
  2. Cyclization: The formation of the pyrrolidine ring can be achieved through cyclization reactions under controlled conditions, utilizing catalysts to enhance yields.

Technical Details

The reaction conditions are crucial for achieving high yields and purity. Parameters such as temperature, solvent choice, and reaction time must be optimized. For instance, using polar aprotic solvents can facilitate better solubility and reactivity of intermediates .

Molecular Structure Analysis

Structure

The molecular structure of 3-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride can be represented by the following chemical formula:

C8H13ClN2O2\text{C}_8\text{H}_{13}\text{ClN}_2\text{O}_2

The structure includes a pyrrolidine ring fused with an azetidine moiety and features a dione functional group that contributes to its reactivity.

Data

Key structural data includes:

  • Molecular Weight: Approximately 204.66 g/mol
  • IUPAC Name: 3-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride
  • InChI: InChI=1S/C8H13ClN2O2/c1-11(9)7(12)6(10)4-2-3-5(11)8(6)13/h2-4H2,1H3;1H
    This data highlights the compound's complex architecture and potential for various chemical interactions .
Chemical Reactions Analysis

Reactions

The compound can participate in several chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The azetidine nitrogen can act as a nucleophile in reactions with electrophiles.
  2. Condensation Reactions: The dione functionality allows for further condensation reactions with amines or alcohols.
  3. Reduction/Oxidation: Depending on the reaction conditions, the carbonyl groups can undergo reduction to form alcohols or further oxidized to yield carboxylic acids.

Technical Details

Understanding the reactivity patterns of this compound is essential for developing derivatives with enhanced biological activity or specificity in drug design .

Mechanism of Action

Process

The mechanism of action for 3-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride is primarily explored in the context of its biological activities. It has been investigated for potential use as an inhibitor in various biochemical pathways:

  1. Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, similar to other azetidine derivatives.
  2. Receptor Modulation: It may interact with receptors involved in neurotransmission or cell signaling pathways.

Data

Research indicates that derivatives of this compound exhibit varying degrees of potency against specific targets, making it a candidate for further pharmacological studies .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 3-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride include:

  • Appearance: Typically a white to off-white powder.
  • Solubility: Soluble in polar solvents such as water and methanol.

Chemical Properties

Chemical properties encompass:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts readily with nucleophiles due to the presence of electrophilic centers.

Relevant analytical techniques such as NMR spectroscopy and mass spectrometry are often employed to characterize these properties accurately .

Applications

Scientific Uses

Research into 3-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride has identified several potential applications:

  1. Medicinal Chemistry: As a building block for synthesizing more complex molecules with potential therapeutic effects.
  2. Biological Research: Investigated for antimicrobial and anticancer properties.
  3. Pharmaceutical Development: Explored as a pharmaceutical intermediate or active ingredient in drug formulations.

The ongoing research aims to elucidate its full potential in various fields including medicinal chemistry and materials science .

Introduction to 3-(Azetidin-3-yl)pyrrolidine-2,5-dione Hydrochloride in Targeted Therapeutic Research

Role of Azetidine-Pyrrolidine Hybrid Scaffolds in Modern Medicinal Chemistry

Azetidine-pyrrolidine hybrids constitute a structurally privileged class in targeted cancer therapeutics due to their unique three-dimensional spatial orientation and enhanced capacity for target engagement. The integration of azetidine’s high ring strain (approximately 26 kcal/mol) with the pyrrolidine-2,5-dione’s hydrogen-bonding capability creates a pharmacophore with improved binding entropy and selectivity profiles compared to planar scaffolds [4] [5] [6]:

  • Stereochemical Complexity & Conformational Restriction: The azetidine ring adopts a puckered non-planar conformation with an average CNC bond angle of ~94°, introducing significant torsional constraints. This rigidity reduces the entropic penalty during protein binding when coupled with the pyrrolidine dione’s ability to populate distinct endo/exo conformers through pseudorotation. The spiro-configured derivatives of these hybrids demonstrate particularly enhanced target specificity due to complete conformational locking [4] [6].

  • Synthetic Feasibility & Diversification: Azetidine precursors like 3-iodoazetidine hydrochloride and 1-Boc-3-aminomethylazetidine serve as versatile intermediates for nucleophilic displacement or palladium-catalyzed cross-coupling (e.g., Hiyama coupling of 3-iodoazetidines). Pyrrolidine-2,5-dione components are efficiently constructed via cyclocondensation of amino acid derivatives or [3+2] dipolar cycloadditions. This facilitates rapid generation of analogues exploring C3/C4 azetidine substitution and N-acylation patterns on the succinimide ring [7] [10].

  • Biological Precedent: Spiro-azetidinones demonstrate antimicrobial and antitumor activities (e.g., compound VI: IC₅₀ = 22.75–25.18 μM against breast cancer lines). Pyrrolidine-2,5-diones exhibit target-specific inhibition across kinases, GPCRs, and epigenetic regulators. The hybrid scaffold synergizes these pharmacophoric elements, potentially enhancing cell permeability and target residence time relative to single-heterocycle counterparts [4] [6].

Ubiquitin-Specific Protease 7 Inhibition as a Strategic Pathway in Oncology: Contextualizing the Compound’s Relevance

Ubiquitin-Specific Protease 7 stabilizes oncoproteins Murine Double Minute 2 and Murine Double Minute X by removing degradation-targeting ubiquitin chains, thereby promoting tumor suppressor p53 degradation. 3-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride derivatives represent mechanistically differentiated inhibitors of this pathway [1] [3] [8]:

  • Oncogenic Significance of Ubiquitin-Specific Protease 7: Ubiquitin-Specific Protease 7 overexpression correlates with poor prognosis in acute myeloid leukemia, multiple myeloma, and solid tumors by destabilizing p53 and stabilizing oncogenic substrates (DNMT1, EZH2). Its catalytic domain features a unique "switching loop" (residues 283–295) that repositions upon inhibitor binding, disrupting ubiquitin recognition. The TRAF domain (residues 53–206) mediates substrate selection via P/AxxS motifs on Murine Double Minute 2/Murine Double Minute X [1] [8].

  • Hybrid Scaffold Binding Rationale: Molecular modeling suggests the azetidine nitrogen forms salt bridges with Ubiquitin-Specific Protease 7’s Asp295, while the pyrrolidine dione carbonyls hydrogen-bond to backbone amides in the catalytic palm subdomain (e.g., Val296, Phe409). This binding stabilizes the inactive catalytic conformation, preventing the "switching loop" rearrangement required for ubiquitin processing. The scaffold’s moderate logP (~0.6) balances cellular permeability and solubility for intracellular target engagement [1] [3].

  • Therapeutic Opportunity: Ubiquitin-Specific Protease 7 inhibition induces transient p53 activation and concurrently depletes Murine Double Minute 2/Murine Double Minute X, contrasting with Murine Double Minute 2 antagonists that cause sustained p53 elevation. This mechanism may mitigate hematological toxicities in acute myeloid leukemia while maintaining efficacy. Preclinical data shows USP7 inhibitor FX1-5303 synergizes with B-cell lymphoma 2 inhibitor venetoclax by reducing myeloid cell leukemia 1 protein levels—a resistance factor in acute myeloid leukemia [1] [3].

Comparative Analysis of Ubiquitin-Specific Protease 7 Inhibitors and Murine Double Minute 2 Antagonists in p53-Dependent Mechanisms

The pharmacodynamic profile of 3-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride derivatives fundamentally differs from Murine Double Minute 2 antagonists despite sharing p53-dependent anticancer effects, as demonstrated by biochemical and cellular studies [1] [3]:

  • Kinetics of p53 Pathway Activation: USP7 inhibitors (e.g., FX1-5303) induce modest, transient p53 accumulation (3-fold peak) and p21 induction (6-fold) in multiple myeloma MM.1S cells, returning to baseline within 24 hours. Conversely, Murine Double Minute 2 antagonist idasanutlin causes sustained p53 elevation (20-fold) and p21 upregulation (80-fold) over the same period. This difference stems from Ubiquitin-Specific Protease 7 inhibition destabilizing Murine Double Minute 2 (half-life reduction), creating a negative feedback loop that limits p53 signaling duration [1] [3].

Table 2: Comparative Pharmacodynamics of Ubiquitin-Specific Protease 7 vs. Murine Double Minute 2 Inhibition

ParameterUSP7 Inhibitors (e.g., FX1-5303)Murine Double Minute 2 Antagonists (e.g., Idasanutlin)
p53 Induction Peak3-fold20-fold
p21 Induction Peak6-fold80-fold
Signal DurationTransient (<24h)Sustained (>24h)
Murine Double Minute 2 StabilityDecreasedStabilized
Therapeutic WindowPotentially widerNarrow (dose-limiting thrombocytopenia)
Synergy with VenetoclaxYes (via myeloid cell leukemia 1 reduction)Limited
  • Downstream Consequences: Sustained p53 activation by Murine Double Minute 2 antagonists triggers irreversible cell cycle arrest and apoptosis in healthy hematopoietic precursors, causing dose-limiting hematological toxicities. The transient p53 pulse from Ubiquitin-Specific Protease 7 inhibitors may selectively stress malignant cells with compromised DNA repair while sparing normal tissues. Additionally, Ubiquitin-Specific Protease 7 inhibition depletes antiapoptotic myeloid cell leukemia 1 protein independently of p53, enhancing B-cell lymphoma 2 inhibitor efficacy in acute myeloid leukemia—a synergy not observed with Murine Double Minute 2 antagonists [1] [3].

  • Mutation Compatibility: Ubiquitin-Specific Protease 7 inhibitors retain activity in cancer cells dependent on non-p53 oncogenic pathways stabilized by Ubiquitin-Specific Protease 7 (e.g., N-Myc in neuroblastoma, FOXP3 in regulatory T-cell tumors). Murine Double Minute 2 antagonists are strictly p53-dependent. This positions the azetidine-pyrrolidine dione hybrid as a versatile scaffold for tumors with wild-type or mutant p53 when combined with complementary targeted agents [1] [8].

The structural and mechanistic differentiation of 3-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride derivatives supports their continued investigation as next-generation Ubiquitin-Specific Protease 7 inhibitors. Future research should optimize substituents on both rings to enhance potency, selectivity over other deubiquitinases, and in vivo stability while leveraging the hybrid’s intrinsic capacity for transient p53 modulation and non-canonical pathway disruption.

Properties

CAS Number

2260933-33-1

Product Name

3-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride

IUPAC Name

3-(azetidin-3-yl)pyrrolidine-2,5-dione;hydrochloride

Molecular Formula

C7H11ClN2O2

Molecular Weight

190.63

InChI

InChI=1S/C7H10N2O2.ClH/c10-6-1-5(7(11)9-6)4-2-8-3-4;/h4-5,8H,1-3H2,(H,9,10,11);1H

InChI Key

SRWZSUODLIAEIH-UHFFFAOYSA-N

SMILES

C1C(C(=O)NC1=O)C2CNC2.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.